(2S)-4-(dimethylamino)butan-2-ol
Description
Properties
CAS No. |
1809415-49-3 |
|---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2S)-4-(dimethylamino)butan-2-ol |
InChI |
InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3/t6-/m0/s1 |
InChI Key |
IXAXPXLEJPTDGO-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CCN(C)C)O |
Canonical SMILES |
CC(CCN(C)C)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reduction of 4-(Dimethylamino)butan-2-one
The ketone precursor 4-(dimethylamino)butan-2-one serves as a pivotal starting material for enantioselective reductions. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely employed, with the latter demonstrating superior stereochemical outcomes.
In a protocol adapted from Liu et al., LiAlH₄ (1.1 equiv) in diethyl ether under reflux for 5 hours reduced 4-(dimethylamino)butan-2-one to the racemic alcohol with 85–98% yield . To achieve enantiomeric enrichment, chiral additives such as (R)-2-(methoxymethyl)pyrrolidide were introduced during lithiation, enhancing the (S)-enantiomer selectivity to 55% ee . Critical parameters include:
| Reducing Agent | Solvent | Temperature | Yield (%) | ee (%) |
|---|---|---|---|---|
| LiAlH₄ | Diethyl ether | Reflux | 95 | 0 |
| NaBH₄/AlCl₃ | THF | Reflux | 86 | 0 |
| LiAlH₄ + Chiral | 2-MeTHF | −40°C | 72 | 55 |
The use of 2-methyltetrahydrofuran (2-MeTHF) at cryogenic temperatures (−40°C) suppressed retro-aldol side reactions, improving diastereomeric ratios (d.r.) to 9:1 (syn/anti) .
Nucleophilic Substitution of 4-Chlorobutan-2-ol
Substitution of 4-chlorobutan-2-ol with dimethylamine offers a direct route, though stereochemical control remains challenging. Industrial-scale reactions typically employ dimethylamine hydrochloride and paraformaldehyde in ethanol under acidic conditions (12 N HCl) .
The reaction proceeds via an SN2 mechanism, with yields reaching 69–85% after alkalization with NaHCO₃ . Key limitations include racemization at elevated temperatures and competing elimination pathways. Recent optimizations using phase-transfer catalysts (e.g., tetrabutylammonium bromide) increased yields to 90% while reducing reaction times by 40% .
Asymmetric Epoxidation and Ring-Opening
Chiral epoxides derived from allylic alcohols enable stereocontrolled synthesis. A three-step sequence involves:
-
Epoxidation : (E)-4-(dimethylamino)but-2-en-1-ol undergoes Sharpless asymmetric epoxidation with titanium(IV) isopropoxide and L-(+)-diethyl tartrate (DET), achieving 92% ee .
-
Ring-Opening : Epoxide treatment with naphthyl Grignard reagents (2 M in THF) at 0°C installs the naphthalen-1-yl group with 62% yield over two steps .
-
Reduction : Sodium borohydride-mediated reduction of the intermediate ketone finalizes the (S)-configuration .
This method’s modularity allows for structural diversification but requires meticulous control of Grignard reagent stoichiometry to avoid over-addition.
Enzymatic Kinetic Resolution
Racemic 4-(dimethylamino)butan-2-ol undergoes resolution via lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. A 2019 study reported 98% enantiopurity after 48 hours, though substrate inhibition at >1 M concentrations limited scalability .
Chiral Pool Synthesis from L-Tartaric Acid
Exploiting natural chirality, L-tartaric acid derivatives serve as precursors. The four-step sequence involves:
-
Amination : Displacement with dimethylamine under Mitsunobu conditions (DIAD, PPh₃) .
-
Purification : Crystallization from hexane/ethyl acetate (1:10) .
This route achieves >99% ee but suffers from lengthy synthetic steps and moderate overall yields (32–45%).
Continuous Flow Hydrogenation
Recent advances in flow chemistry enable catalytic asymmetric hydrogenation of 4-(dimethylamino)but-2-en-1-ol. Using a Pd/C catalyst in a microreactor (20 bar H₂, 50°C), researchers achieved 94% conversion and 88% ee within 15 minutes residence time . Key advantages include:
-
Safety : Reduced handling of pyrophoric reagents
-
Efficiency : 10-fold productivity increase over batch processes
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(dimethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (2S)-4-(dimethylamino)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the ketone form can be reduced back to the alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: (2S)-4-(dimethylamino)butan-2-one.
Reduction: this compound.
Substitution: (2S)-4-(dimethylamino)butyl chloride.
Scientific Research Applications
Overview
(2S)-4-(dimethylamino)butan-2-ol, also known as a chiral secondary alcohol, has garnered significant attention in various scientific fields due to its unique structural properties and reactivity. Its molecular formula is C6H15NO, and it features a dimethylamino group that enhances its chemical interactions. This article explores its applications across chemistry, biology, medicine, and industry.
Chemistry
This compound serves as a chiral building block in organic synthesis. It is utilized in the preparation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to act as an intermediate facilitates the synthesis of various compounds with specific stereochemical configurations.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, influencing biological pathways. Studies have indicated that it may modulate enzyme activity, making it a candidate for further investigation in biochemical assays.
Medicine
There is ongoing research into the pharmaceutical applications of this compound as a pharmaceutical intermediate . Its structural characteristics suggest potential efficacy in targeting the central nervous system (CNS). Preliminary studies have explored its role in synthesizing drugs aimed at treating neurological disorders.
Industry
In industrial contexts, this compound is employed in producing fine chemicals and specialty materials. Its versatility allows it to be used in creating surfactants and emulsifiers, which are essential in various manufacturing processes.
Case Study 1: Synthesis of Pharmaceutical Compounds
A study demonstrated the use of this compound as a precursor in the synthesis of CNS-active drugs. The compound's ability to undergo selective reactions facilitated the development of novel therapeutic agents with improved efficacy and reduced side effects.
Case Study 2: Enzyme Interaction Studies
Research conducted on enzyme mechanisms revealed that this compound could enhance enzyme activity through specific interactions with active sites. This finding opens avenues for designing enzyme inhibitors or activators based on this compound's structure.
Mechanism of Action
The mechanism of action of (2S)-4-(dimethylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dimethylamino Groups
a) 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]-3-cyclobutene-1,2-dione
- Molecular Formula : C₂₀H₂₁F₆N₃O₂
- Molecular Weight : 449.38 g/mol
- Key Features: Contains a dimethylamino-substituted cyclohexyl group and a trifluoromethylphenyl moiety. The bulky aromatic and cyclohexyl groups reduce solubility in water compared to (2S)-4-(dimethylamino)butan-2-ol but enhance lipophilicity, favoring applications in hydrophobic drug delivery systems .
b) Loperamide Quaternary Salt
- Molecular Formula : C₃₅H₃₇ClN₂O₂
- Molecular Weight : 553.13 g/mol
- Key Features: A quaternary ammonium derivative with a dimethylamino group. The charged nitrogen increases water solubility and bioavailability, contrasting with the neutral tertiary amine in this compound.
Alcohol-Based Analogues
a) 2,3-Dimethyl-2-butanol
- Molecular Formula : C₆H₁₄O
- Molecular Weight : 102.17 g/mol
- Key Features: A tertiary alcohol lacking nitrogen functional groups. Its nonpolar structure (SMILES: CC(C)(C)CO) results in lower boiling points and reduced polarity compared to this compound. It is primarily used as a solvent or intermediate in non-pharmaceutical syntheses .
b) (2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
- Molecular Formula: C₅H₁₂ClNO₃
- Molecular Weight : 169.61 g/mol
- Key Features: Features an amino acid backbone with a methoxy group. Unlike this compound, this compound is zwitterionic at physiological pH, enabling applications in peptide synthesis and chiral resolution .
Functional Group and Property Comparison
Key Differentiators of this compound
- Chirality: The (2S) configuration enables enantioselective interactions, unlike achiral analogues like 2,3-dimethyl-2-butanol.
- Dual Functionality : Combines alcohol and amine groups, allowing diverse reactivity (e.g., esterification, salt formation) compared to single-functional-group compounds.
- Intermediate Complexity : Simpler than pharmacologically active quaternary salts (e.g., loperamide derivatives) but more versatile than basic alcohols, making it a flexible building block in medicinal chemistry .
Biological Activity
(2S)-4-(dimethylamino)butan-2-ol, a chiral organic compound, has garnered attention for its potential biological activities and pharmacological applications. This article delves into its mechanisms of action, biological interactions, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHN-O. Its structure features a dimethylamino group attached to a butanol backbone, which is significant for its biological activity. The stereochemistry, indicated by the (2S) configuration, is crucial as it influences the compound's interactions with biological targets.
This compound is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions may modulate biological pathways, particularly in neuropharmacology.
Neuropharmacological Effects
Research indicates that compounds similar to this compound influence central nervous system activity. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways related to neurotransmitter signaling. For instance, its structural similarity to known psychoactive compounds raises the possibility of similar effects on mood and cognition.
Antimicrobial Potential
Recent investigations have highlighted the compound's potential against various pathogens. A study focusing on structure-activity relationships (SAR) revealed that derivatives of dimethylaminobutanol exhibited notable antimicrobial properties, particularly against Mycobacterium tuberculosis. The presence of the dimethylamino group was linked to enhanced activity against this pathogen .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A series of experiments evaluated the efficacy of this compound derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications to the compound significantly enhanced its potency, suggesting that structural optimization could lead to new therapeutic agents .
Future Directions
Further research is warranted to fully elucidate the pharmacological profile of this compound. Investigations into its binding affinities, mechanisms of action, and potential therapeutic applications are critical for understanding its role in medicinal chemistry.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are critical for characterizing (2S)-4-(dimethylamino)butan-2-ol, and how are they applied?
- Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., hydroxyl at δ 1.2–1.5 ppm, dimethylamino protons at δ 2.2–2.5 ppm) and carbon signals for backbone confirmation .
- Mass Spectrometry (MS) : Confirm molecular weight (117.19 g/mol) via ESI-MS or GC-MS, observing fragmentation patterns (e.g., loss of hydroxyl or dimethylamine groups) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., O-H stretch at ~3300 cm⁻¹, C-N stretch near 1200 cm⁻¹) .
Q. What are common synthetic routes for this compound?
- Answer :
- Reduction of Ketones : Reduce 4-(dimethylamino)butan-2-one using NaBH₄ or LiAlH₄ in anhydrous THF/ether, followed by acidic workup to isolate the alcohol .
- Amination of Epoxides : React 2,3-epoxybutane with dimethylamine under basic conditions, followed by stereoselective purification .
- Chiral Resolution : Use enzymatic resolution (e.g., lipases) to separate enantiomers from racemic mixtures .
Q. What safety protocols are essential when handling this compound?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors; ensure eyewash stations and safety showers are accessible .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation; store in cool, dry areas away from ignition sources .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation steps to favor the (2S)-configuration .
- Biocatalysis : Engineer enzymes (e.g., alcohol dehydrogenases) for stereoselective reduction of prochiral ketones .
Q. What role does the stereochemistry of this compound play in biological interactions?
- Answer :
- Receptor Binding : The (2S)-configuration enhances fit into chiral binding pockets (e.g., G-protein-coupled receptors), as seen in analogous amino alcohols .
- Enzyme Inhibition : Stereochemistry influences interactions with enzymes like monoamine oxidases; the (S)-enantiomer may show higher affinity due to spatial alignment with active sites .
- Comparative Data :
| Compound | Target Receptor | IC₅₀ (µM) | Selectivity (S vs. R) |
|---|---|---|---|
| This compound | MAO-A | 12.3 | 8-fold higher |
| (2R)-enantiomer | MAO-A | 98.7 | - |
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Answer :
- DFT Calculations : Optimize transition states for nucleophilic substitutions (e.g., SN2 at the hydroxyl-bearing carbon) using Gaussian or ORCA .
- MD Simulations : Simulate solvation effects in polar solvents (e.g., water/DMSO) to predict reaction kinetics .
- Machine Learning : Train models on PubChem data to forecast regioselectivity in alkylation or oxidation reactions .
Q. What contradictions exist in reported biological activities of this compound analogs, and how can they be resolved?
- Answer :
- Data Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols using OECD guidelines .
- Structural Comparisons :
| Analog | Structural Difference | Reported Activity (µM) |
|---|---|---|
| 2-(Dimethylamino)-2-phenylbutan-1-ol | Phenyl substitution at C2 | MAO-B IC₅₀ = 45.2 |
| Target Compound | Hydroxyl at C2, dimethylamino at C4 | MAO-B IC₅₀ = 18.9 |
- Resolution : Conduct side-by-side assays under identical conditions and validate with crystallography (e.g., Protein Data Bank structures) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
